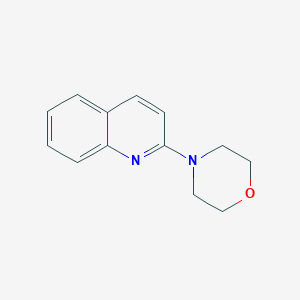

2-Morpholinoquinoline

説明

特性

IUPAC Name |

4-quinolin-2-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-11(3-1)5-6-13(14-12)15-7-9-16-10-8-15/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSKLECHCQBNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34500-40-8 | |

| Record name | 2-MORPHOLINOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoquinoline typically involves the reaction of quinoline derivatives with morpholine. One common method is the nucleophilic substitution reaction where 2-chloroquinoline reacts with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

化学反応の分析

Triflic Anhydride-Mediated Reaction

The most efficient method involves reacting quinoline-N-oxide (3a ) with morpholine (4a ) in the presence of triflic anhydride (Tf<sub>2</sub>O) as an activator. Key conditions and yields include:

| Solvent | Tf<sub>2</sub>O (equiv.) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CH<sub>3</sub>CN | 1.5 | 0 → rt | 8 | 82 |

| CH<sub>3</sub>CN | 2.0 | 0 → rt | 8 | 80 |

| Toluene | 1.5 | 0 → rt | 12 | Trace |

Acetonitrile is critical for achieving high regioselectivity at the C-2 position, avoiding isomerization to 4-morpholinoquinoline (5a′ ) .

Anticancer Derivatives

Five novel 2-morpholino-4-anilinoquinoline derivatives were synthesized and screened against HepG2 liver cancer cells:

| Compound | IC<sub>50</sub> (μM) |

|---|---|

| 3c | 12.5 |

| 3d | 14.2 |

| 3e | 11.8 |

These derivatives disrupt cancer cell proliferation by modulating extracellular matrix proteins like lumican .

Antimicrobial Derivatives

2-Morpholinoquinoline-based 1,2,4-oxadiazoles (6a–n ) showed potent activity:

| Compound | Antibacterial (MIC: μg/mL) | Antifungal (MIC: μg/mL) |

|---|---|---|

| 6d | 3.12 (vs. S. aureus) | 6.25 (vs. C. albicans) |

| 6e | 1.56 (vs. E. coli) | 3.12 (vs. A. niger) |

Compounds 6d and 6e outperformed standard antibiotics like ampicillin and griseofulvin .

Triflic Anhydride Activation

Tf<sub>2</sub>O reacts with quinoline-N-oxide to form an electrophilic intermediate (10 ), enhancing C-2 acidity. Morpholine undergoes nucleophilic attack at C-2, followed by deprotonation and aromatization to yield 5a :

Electrochemical Pathway

In CH<sub>3</sub>CN, oxidation of morpholine generates a radical species that couples with quinoline-N-oxide. Copper catalysis facilitates C–N bond formation at C-2, followed by deoxygenation to yield 2-aminoquinoline .

Functional Group Compatibility

The triflic anhydride method tolerates diverse amines, including:

-

Primary alkylamines (e.g., n-butylamine: 78% yield)

-

Aromatic amines (e.g., aniline: 70% yield)

-

Secondary amines (e.g., piperidine: 85% yield)

Reaction failures occur with sterically hindered amines (e.g., tert-butylamine) .

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential of 2-morpholinoquinoline derivatives in cancer treatment. A notable research effort synthesized several new derivatives and evaluated their efficacy against HepG2 liver cancer cells. The findings indicated that specific compounds exhibited potent anticancer activity, with mechanisms involving modulation of the extracellular matrix and downregulation of pro-tumorigenic factors like lumican .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.4 | Downregulates lumican |

| Compound B | 10.2 | Induces apoptosis in HepG2 cells |

| Compound C | 7.8 | Inhibits cell proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. A series of novel compounds incorporating the this compound scaffold were synthesized and screened against various pathogenic bacteria and fungi. Results demonstrated significant antimicrobial activity, with some derivatives outperforming standard antibiotics like ampicillin and ciprofloxacin .

Table 2: Antimicrobial Efficacy of Synthesized Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 12 μg/mL |

| Compound E | S. aureus | 8 μg/mL |

| Compound F | C. albicans | 16 μg/mL |

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, this compound has shown promise in other therapeutic areas such as anti-inflammatory and neuroprotective applications. Quinoline derivatives have been recognized for their ability to modulate immune responses, making them potential candidates for treating autoimmune diseases . Additionally, their interaction with neurotransmitter systems suggests a role in managing neurological disorders .

Table 3: Other Therapeutic Properties of this compound

| Application | Observed Effect |

|---|---|

| Anti-inflammatory | Inhibits cytokine production |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Studies

Case studies provide deeper insights into the real-world applications and effectiveness of this compound derivatives.

Case Study 1: Anticancer Efficacy

A study conducted on a xenograft model using nude mice demonstrated that a specific derivative of this compound significantly reduced tumor size compared to controls. The mechanism involved the inhibition of tumor cell proliferation and induction of apoptosis, confirming its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Screening

Another case study involved the clinical application of a synthesized derivative showing high efficacy against drug-resistant strains of bacteria. This compound was tested in vitro and later in vivo, leading to promising results that support its development into a therapeutic agent for treating resistant infections .

作用機序

The mechanism of action of 2-Morpholinoquinoline involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. The exact molecular pathways may involve the inhibition of specific enzymes and signaling pathways critical for cell survival and growth .

類似化合物との比較

Key Findings :

- Positional isomerism: 2-Morpholinoquinoline exhibits superior antibacterial potency compared to its C4-morpholine analog, likely due to optimized steric and electronic interactions with microbial targets .

- Hybridization with oxadiazole : Appending 1,2,4-oxadiazole motifs at C3/C5 improves antimicrobial activity 2–4 fold, attributed to increased electrophilicity and membrane penetration .

- Substituent effects : Amide or aryl substitutions at C6/C8 enhance receptor binding (e.g., MCH1R antagonism) but reduce broad-spectrum antifungal efficacy .

Quantitative Structure-Activity Relationship (QSAR) Insights

A QSAR study comparing this compound analogs with standard antimicrobials revealed:

- Lipophilicity (logP) : Optimal logP ~2.5 correlates with maximal antifungal activity (R² = 0.89). Higher logP (>3.5) reduces solubility, diminishing efficacy .

- Topological polar surface area (TPSA) : TPSA < 80 Ų enhances blood-brain barrier penetration, critical for CNS-targeted applications .

- ADMET profiles: this compound derivatives exhibit favorable drug-likeness (Lipinski’s rule compliance: 95%) compared to 4-morpholinoquinoline analogs (70% compliance) .

Molecular Docking and Target Engagement

Docking studies against Aspergillus fumigatus glucosamine-6-phosphate synthase (GlcN-6-P, PDB: 1XFF) demonstrated:

- This compound forms hydrogen bonds with Asp60 and hydrophobic interactions with Val298, achieving a docking score of −9.2 kcal/mol, outperforming griseofulvin (−7.5 kcal/mol) .

- 4-Morpholinoquinoline shows weaker binding (−6.8 kcal/mol) due to misalignment with the active site .

生物活性

2-Morpholinoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and infectious diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves various chemical reactions, including cyclization and substitution processes. Recent studies have focused on creating novel derivatives with enhanced biological activity.

Key Synthetic Pathways

- Starting Materials : Typically synthesized from readily available quinoline precursors.

- Reagents : Common reagents include morpholine and various electrophiles to facilitate substitution at the 2-position of the quinoline ring.

Anticancer Properties

Recent research indicates that this compound derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, a study evaluated several synthesized compounds against the HepG2 liver cancer cell line, revealing promising results:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3c | 5.4 | Induces apoptosis |

| 3d | 6.1 | Cell cycle arrest |

| 3e | 4.8 | Inhibition of proliferation |

These compounds demonstrated varying degrees of cytotoxicity, with some inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Antileishmanial Activity

This compound derivatives have also shown potential as antileishmanial agents. A study reported that certain derivatives exhibited an in vitro IC50 value of 0.2 µM against Leishmania donovani, with a selectivity index indicating low toxicity to mammalian cells . The mechanism appears to involve multiple targets within the parasite, which may reduce the likelihood of developing drug resistance.

Antifungal Activity

Molecular docking studies have indicated that these compounds possess antifungal properties against Aspergillus fumigatus. The docking analysis suggests strong binding affinities to fungal enzymes critical for cell wall synthesis, highlighting their potential as antifungal agents .

Case Study 1: Anticancer Evaluation

In a comprehensive study, various this compound derivatives were tested against breast cancer cell lines (SKBR3, MDA-MB-231, MCF-7). Compounds showed significant antiproliferative effects:

| Compound | MCF-7 IC50 (µM) | Mechanism |

|---|---|---|

| 5k | 8.50 | Apoptosis induction |

| 5l | 12.51 | G2/M phase arrest |

The study concluded that these compounds could serve as lead candidates for further development in breast cancer therapy .

Case Study 2: Antileishmanial Efficacy

In vivo studies using BALB/c mice demonstrated that treatment with selected quinoline derivatives led to an over 90% reduction in parasitic load after administration for four weeks. This suggests a strong therapeutic potential for treating visceral leishmaniasis .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Morpholinoquinoline derivatives, and how can reproducibility be ensured?

- Methodology : The synthesis typically involves a multi-step process starting with 2-chloroquinoline-3-carbaldehyde. Key steps include:

- Iodine-mediated cyclization : Reacting 2-chloroquinoline-3-carbaldehyde with aqueous ammonia and sublimed iodine in THF to form intermediates like 2-chloro-6-substituted quinoline-3-carbonitrile .

- Oxadiazole clubbing : Coupling the quinoline nucleus with 1,2,4-oxadiazole motifs using EDC·HCl in DCM under reflux .

- Reproducibility : Ensure stoichiometric precision, solvent purity, and controlled reaction times (e.g., 30 min for cyclization, 2–5 h for coupling). Detailed protocols are provided in Karad et al. (2017), including NMR and HPLC validation .

Q. Which spectroscopic techniques are critical for characterizing this compound compounds?

- Analytical Framework :

- NMR Spectroscopy : Essential for confirming the morpholinoquinoline core and substituent positions (e.g., δ 3.5–4.0 ppm for morpholine protons) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

- HPLC : Assess purity (>95% required for biological assays) .

Q. How do researchers design initial biological assays to evaluate this compound derivatives?

- Experimental Design :

- Target Selection : Prioritize enzymes or pathways relevant to the compound’s hypothesized activity (e.g., acetylcholinesterase for Alzheimer’s applications) .

- Dose-Response Studies : Use a gradient (e.g., 1–100 µM) to establish IC50 values .

- Control Groups : Include standard inhibitors (e.g., donepezil for cholinesterase assays) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Conflict Analysis Framework :

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on oxadiazole improve antifungal activity) .

- Assay Variability : Replicate experiments across labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis : Use tools like RevMan to aggregate data from studies like Karad et al. (2017) and Wang et al. (2015) .

Q. What strategies optimize the synthesis yield of this compound-oxadiazole hybrids?

- Process Optimization :

- Solvent Selection : Replace DCM with DMF for higher oxadiazole coupling efficiency .

- Catalyst Screening : Test alternatives to EDC·HCl (e.g., HOBt/DCC) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 80°C) .

Q. How do computational methods enhance the design of this compound-based therapeutics?

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to predict binding to targets like β-tubulin (nematicidal applications) .

- ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks .

- QSAR Modeling : Identify critical descriptors (e.g., LogP, polar surface area) using MOE software .

Q. What ethical and reproducibility standards apply to publishing this compound research?

- Guidelines :

- Data Transparency : Share raw NMR/MS files via repositories like Figshare .

- Ethical Declarations : Disclose conflicts of interest and animal/human ethics approvals per ICH guidelines .

- Reproducibility : Provide step-by-step synthesis protocols in Supporting Information, as mandated by journals like Eur. J. Med. Chem. .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。